

Refining crystal structure solutions from single-crystal X-ray diffraction data

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Compound of Interest

Compound Name: *1,4-Bis((1H-imidazol-1-yl)methyl)benzene*

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Technical Support Center: Refining Crystal Structure Solutions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining crystal structure solutions from single-crystal X-ray diffraction data.

Frequently Asked Questions (FAQs)

Q1: My refinement has converged, but the R1 factor is high. What should I do?

A high R1 factor indicates a poor agreement between your crystallographic model and the experimental diffraction data.^{[1][2][3]} Here are several potential causes and steps to troubleshoot:

- Check your data quality: Poor crystal quality, issues with data collection, or improper data processing can lead to a high R1. Re-examine your data processing statistics.
- Incorrect space group: An incorrect space group assignment is a common reason for high R-factors. Use software like PLATON to check for missed or higher symmetry.^{[4][5]}
- Incomplete or incorrect model: Your structural model may be missing atoms, have incorrectly assigned atom types, or contain unmodeled disorder. Carefully examine the difference

electron density map for significant positive or negative peaks.

- **Twinning:** The crystal may be twinned, which means it is composed of multiple intergrown crystal domains.[\[6\]](#)[\[7\]](#)[\[8\]](#) This requires specific treatment during refinement.
- **Disorder:** Parts of the molecule or solvent molecules may be disordered, occupying multiple positions.[\[9\]](#)[\[10\]](#)[\[11\]](#) This needs to be modeled appropriately.

Q2: How do I know if my crystal is twinned?

Twinning can be identified through several indicators:

- **Diffraction pattern:** The diffraction pattern may show apparent higher symmetry than the true space group.[\[6\]](#) Some reflections may be split or unusually broad.
- **Intensity statistics:** Statistical tests, such as the Britton plot or H-test in PLATON, can suggest the presence of twinning.
- **Refinement behavior:** Difficulty in lowering the R-factors, even with a seemingly correct model, can be a sign of twinning.[\[12\]](#)

If twinning is suspected, specific twin laws need to be applied during the refinement process using software like SHELXL or Olex2.[\[7\]](#)[\[12\]](#)

Q3: What is disorder in a crystal structure, and how do I model it?

Disorder occurs when atoms or groups of atoms occupy multiple positions within the crystal lattice.[\[9\]](#)[\[10\]](#)[\[11\]](#) This can be static (different orientations in different unit cells) or dynamic (movement of atoms over time).[\[10\]](#)

Modeling disorder typically involves:

- **Identifying the disordered region:** This is often indicated by elongated or unusually large atomic displacement parameters (ADPs) and significant residual electron density in the difference map.
- **Splitting the disordered atoms:** The disordered atom or group is modeled with two or more components, each with a specific occupancy that sums to one.[\[13\]](#)

- Applying restraints: Geometric and ADP restraints (e.g., SAME, SADI, SIMU, DELU in SHELXL) are often necessary to maintain sensible molecular geometry and thermal parameters for the disordered components.[\[13\]](#)[\[14\]](#)
- Refining the occupancies: The relative occupancies of the different components are refined.

Software like Olex2 provides tools to simplify the modeling of disorder.[\[15\]](#)

Q4: I have large residual electron density peaks in my difference map. What do they mean?

Large positive peaks (Q-peaks) in the difference electron density map indicate regions where the model has less electron density than is observed in the experimental data. This could be due to:

- Missing atoms: You may have missed assigning some atoms in your model.
- Disordered solvent molecules: Unmodeled and disordered solvent molecules are a common source of residual peaks.[\[16\]](#)
- Incorrect atom types: Assigning a lighter element where a heavier one should be can result in positive difference density.

Large negative peaks indicate that your model has too much electron density in a particular region, which could be caused by:

- Incorrectly assigned heavy atoms.
- An incorrect overall model.

Q5: When should I use the SQUEEZE routine in PLATON?

The SQUEEZE routine in PLATON is used to handle severely disordered solvent molecules that cannot be modeled with discrete atoms.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#) It calculates the contribution of the electron density in solvent-accessible voids to the structure factors and subtracts it from the observed data.[\[19\]](#)

SQUEEZE should be used as a last resort when all attempts to model the disordered solvent have failed.[\[17\]](#) It is crucial to ensure that the main structure is fully and correctly modeled

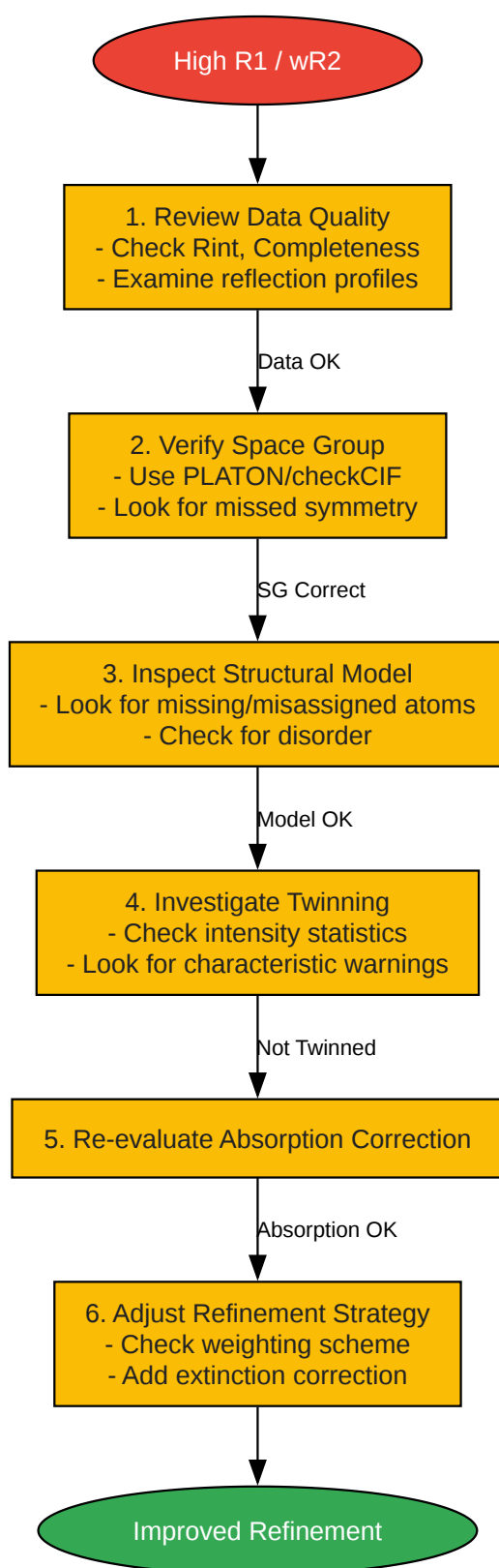
before applying SQUEEZE.[\[17\]](#)

Troubleshooting Guides

Guide 1: High R-factors

This guide provides a step-by-step approach to addressing high R-factors during crystal structure refinement.

Troubleshooting Flowchart for High R-factors



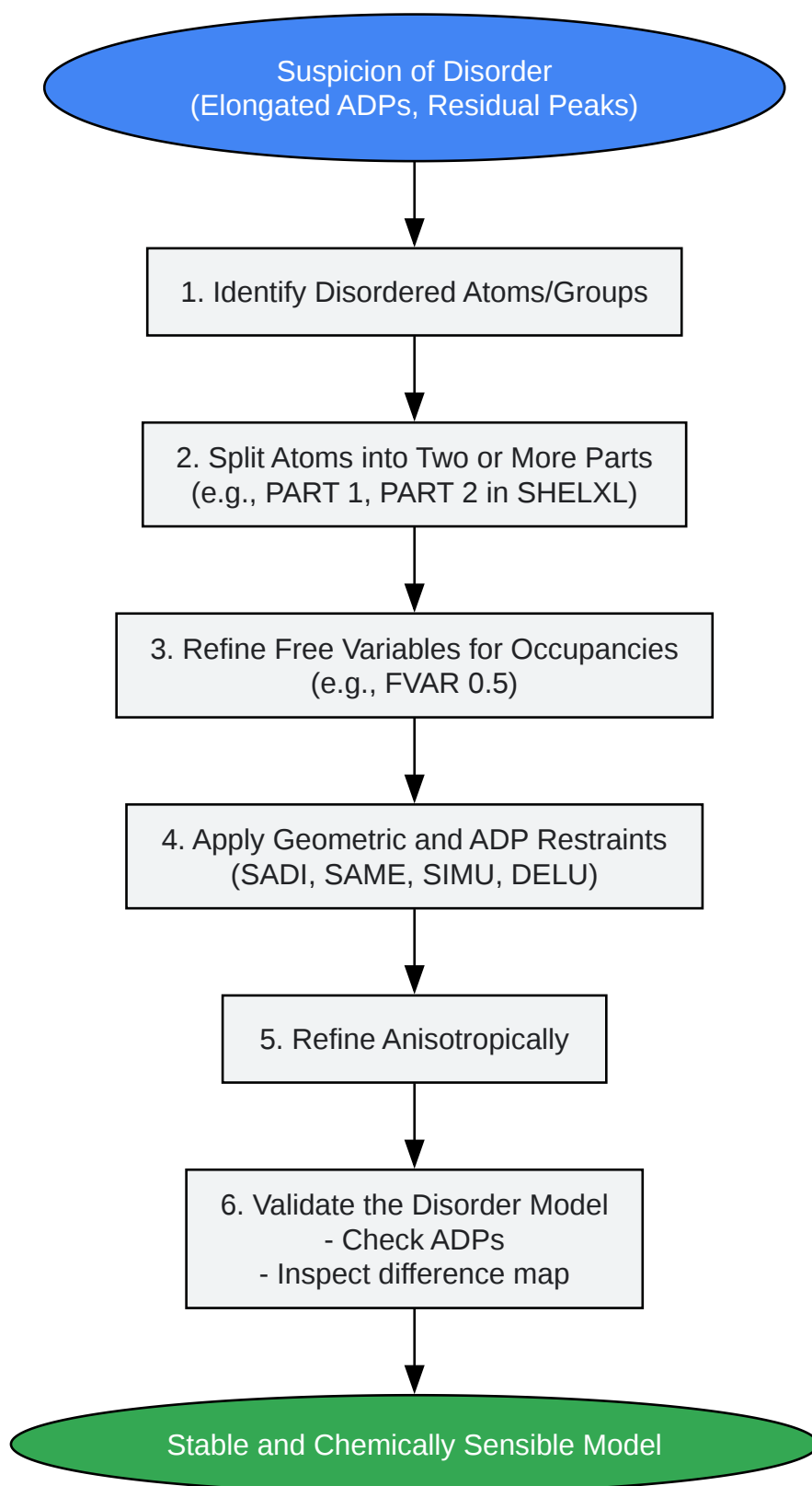
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Caption: A step-by-step guide to troubleshooting high R-factors.

Guide 2: Modeling Disorder

This guide outlines the process of identifying and modeling atomic disorder in a crystal structure.

Workflow for Modeling Disorder



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Caption: Workflow for modeling atomic disorder in crystal structures.

Data Presentation

Table 1: Typical Crystallographic R-factors and Goodness-of-Fit

Parameter	Small Molecules	Macromolecules	Description
R _{int}	< 0.05	< 0.10	A measure of the agreement between symmetry-equivalent reflections.
R ₁ (final)	< 0.05	< 0.20	The conventional R-factor, indicating the agreement between observed and calculated structure factor amplitudes. [2] [21] [22]
wR ₂ (final)	< 0.15	< 0.30	The weighted R-factor based on squared structure factor amplitudes.
GooF (S)	~ 1.0	~ 1.0	The Goodness-of-Fit should be close to 1 for a good refinement. [23]

Note: These are general guidelines, and acceptable values can vary depending on data quality, resolution, and the complexity of the structure.

Experimental Protocols

Protocol 1: Single-Crystal X-ray Diffraction Data Collection

- Crystal Selection and Mounting:

- Select a single crystal of suitable size (typically 0.1-0.4 mm) with well-defined faces and no visible cracks.[\[24\]](#)
- Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil).
- Crystal Centering and Screening:
 - Mount the goniometer head on the diffractometer.
 - Center the crystal in the X-ray beam using the microscope and goniometer controls.[\[24\]](#)
 - Collect a few initial diffraction images to assess the crystal quality and diffraction resolution.[\[25\]](#)
- Unit Cell Determination:
 - Collect a preliminary set of frames (e.g., a short run of 10-20 frames).
 - The software will automatically index the reflections to determine the unit cell parameters and Bravais lattice.[\[26\]](#)
- Data Collection Strategy:
 - Based on the determined unit cell and space group, the software will calculate an optimal data collection strategy to ensure high completeness and redundancy.
 - Set the desired resolution limit and exposure time per frame.[\[27\]](#)
- Full Data Collection:
 - Start the full data collection run. This can take several hours depending on the crystal, desired resolution, and X-ray source.[\[26\]](#)
 - Monitor the data collection periodically for any issues, such as crystal decay.
- Data Integration and Reduction:

- After data collection is complete, the software will integrate the raw diffraction images to obtain a list of reflection intensities.
- Corrections for Lorentz factor, polarization, and absorption are applied.
- Symmetry-equivalent reflections are merged to generate the final reflection file (e.g., an HKL file).

Protocol 2: Structure Solution and Refinement

- Structure Solution:
 - The reflection file is used to solve the phase problem and obtain an initial electron density map.
 - Common methods for structure solution include Direct Methods and Patterson methods.[\[4\]](#)
 - Software like SHELXS or Olex2/solve is used for this step.[\[4\]](#)
- Initial Model Building:
 - An initial structural model is built into the electron density map by assigning atom types to the electron density peaks.
- Structure Refinement:
 - The initial model is refined against the experimental data using a least-squares minimization procedure.[\[28\]](#)
 - The refinement process optimizes atomic coordinates, displacement parameters, and occupancies to improve the agreement between the calculated and observed structure factors.
 - This is an iterative process. After several cycles of refinement, the model is inspected, and corrections are made (e.g., adding hydrogen atoms, modeling disorder).
 - Refinement is typically performed using software like SHELXL or olex2.refine.[\[28\]](#)[\[29\]](#)

- Anisotropic Refinement:
 - For well-diffracting crystals at high resolution, anisotropic displacement parameters (ADPs) are refined for non-hydrogen atoms. This models the anisotropic thermal motion of the atoms.
- Hydrogen Atom Placement:
 - Hydrogen atoms are typically placed in calculated positions using a riding model (e.g., using the AFIX command in SHELXL).[30]
- Validation:
 - The final refined model is validated using tools like checkCIF to ensure its geometric and crystallographic quality.[5][23] The R-factors and other statistical parameters are checked to assess the quality of the final structure.

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